4,4',4''-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine
Description
4,4',4''-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine (CAS: 23974-93-8) is a nitrogen-rich heterocyclic ligand featuring a central cis-dihydroimidazole ring connected to three pyridine groups. Its molecular formula is C₁₈H₁₃N₅, with a molecular weight of 299.33 g/mol . The compound exhibits high solubility in polar aprotic solvents like DMF and DMSO and is stable under ambient conditions when stored properly .
Structurally, the ligand’s three pyridine arms and imidazole core enable versatile coordination modes, making it a critical building block in metal-organic frameworks (MOFs). For example, it has been incorporated into Zn(II)- and Ni(II)-MOFs for advanced applications such as CO₂ capture and luminescent sensing of environmental pollutants .
Structure
3D Structure
Properties
Molecular Formula |
C18H15N5 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-[(4R,5S)-2,4-dipyridin-4-yl-4,5-dihydro-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C18H15N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12,16-17H,(H,22,23)/t16-,17+ |
InChI Key |
ATGSPSOGIXJNPS-CALCHBBNSA-N |
Isomeric SMILES |
C1=CN=CC=C1[C@H]2[C@H](N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 |
Canonical SMILES |
C1=CN=CC=C1C2C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Sequential One-Pot Reactions
A prominent method involves a sequential, one-pot procedure under neat or reflux conditions, which enhances efficiency and yield:
- Step 1: Reaction of primary amines with ethyl cyanoacetate to form an intermediate containing active methylene and imino groups.
- Step 2: Addition of ethyl glycinate hydrochloride, which reacts with the intermediate to promote ring closure, forming the imidazolidine-4-one core.
- Step 3: Subsequent functionalization with pyridine rings to yield the tripyridine-substituted imidazole.
This method benefits from mild conditions (around 70 °C), short reaction times (approximately 2 hours), and avoids hazardous solvents, making it environmentally friendly and cost-effective. The reaction progress is monitored by thin-layer chromatography and nuclear magnetic resonance spectroscopy to optimize yield and purity.
Yield and Purity
- Yields range from 75% to 90% depending on stoichiometry and reaction conditions.
- Prolonged reaction times beyond 2 hours may lead to impurity formation.
- Overnight standing after reaction completion can improve product crystallization and purity.
Representative Data Table of Reaction Yields
| Entry | Cyclohexylamine (equiv) | Ethyl Cyanoacetate (equiv) | Ethyl Glycinate Hydrochloride (equiv) | Yield (%) |
|---|---|---|---|---|
| 1 | 1 | 1 | 1 | 75 |
| 2 | 1 | 1 | 1.2 | 90 |
| 3 | 1.2 | 1 | 1.2 | 80 |
| 4 | 1 | 1.2 | 1.2 | 80 |
Note: These data reflect optimization studies for related imidazole derivatives and provide insight into stoichiometric effects on yield.
Mechanistic Insights
- The initial nucleophilic attack of the amine on ethyl cyanoacetate forms an intermediate with an imino group.
- This intermediate undergoes intramolecular cyclization upon reaction with ethyl glycinate hydrochloride, forming the imidazolidine ring.
- The cis stereochemistry is favored due to the reaction pathway and steric constraints.
- The pyridine substituents are introduced either during ring formation or via subsequent substitution reactions.
Crystallographic and Structural Characterization
- X-ray crystallography confirms the cis configuration of the dihydroimidazole ring and the spatial arrangement of the three pyridine rings.
- Bond lengths and angles are consistent with stable heterocyclic frameworks.
- Structural data support the proposed synthetic pathway and stereochemical outcomes.
Summary of Preparation Method Advantages
- Efficiency: One-pot sequential reactions reduce purification steps.
- Environmental Friendliness: Avoidance of hazardous solvents and mild reaction conditions.
- High Yield: Optimized stoichiometry and temperature yield up to 90%.
- Scalability: Suitable for laboratory-scale synthesis with potential for scale-up.
Chemical Reactions Analysis
Nucleophilic Substitution at the Imidazole Core
The imidazole moiety exhibits reactivity typical of aromatic heterocycles, with the C2 and C4 positions being preferential sites for nucleophilic substitution due to electron-deficient character. For example:
-
Reaction with Amines : Under reflux conditions in ethanol, the imidazole ring undergoes substitution with primary amines (e.g., cyclohexylamine), forming derivatives such as N-cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide. This reaction proceeds via:
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Cyclohexylamine + Imidazole | Ethanol, reflux, 4 h | 25% | |
| Morpholine + Imidazole | Neat, 70°C, 2 h | 65–80% |
Coordination Chemistry with Transition Metals
The pyridine rings act as strong σ-donors, enabling coordination to metal centers. This property is exploited in catalytic applications:
-
Pd-PEPPSI Complex Formation : The compound serves as a ligand in Pd-catalyzed cross-coupling reactions. For instance, Pd-PEPPSI complexes with modified imidazol-2-ylidene ligands demonstrate enhanced activity in Suzuki-Miyaura coupling (yields >90%) and Buchwald-Hartwig amination (TON >10,000) .
| Metal Center | Reaction Type | Substrate Scope | Efficiency | Source |
|---|---|---|---|---|
| Pd | C–H Arylation | Heteroarenes | 85–95% | |
| Pd | Suzuki-Miyaura Cross-Coupling | Aryl Bromides | 90–98% |
Electrophilic Aromatic Substitution
The pyridine rings undergo electrophilic substitution under acidic conditions. Key examples include:
-
Nitration : Directed by the pyridine’s electron-withdrawing nature, nitration occurs at the meta position of the pyridine rings.
-
Sulfonation : Requires fuming sulfuric acid at 150°C, yielding sulfonated derivatives used in polymer synthesis.
Cycloaddition and Ring-Opening Reactions
The imidazole core participates in [3+2] cycloadditions with dipolarophiles such as acetylenes and nitriles. For example:
-
Reaction with Ethyl Cyanoacetate : Forms fused bicyclic structures via a two-step mechanism involving:
| Reactant | Product Structure | Reaction Time | Yield | Source |
|---|---|---|---|---|
| Ethyl Cyanoacetate | Bicyclic Imidazolidinone | 2 h, 70°C | 70–85% |
Acid-Base Reactions
The imidazole’s NH group (pKa ~7.0) undergoes deprotonation in basic media, forming a resonance-stabilized anion. This property is critical in:
-
Ligand Design : Deprotonated imidazole coordinates to metals as a stronger field ligand.
-
pH-Dependent Solubility : Protonation at acidic pH enhances water solubility (logP = 3.53) .
Oxidation and Reduction
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with imidazole structures can inhibit tumor growth in various cancer cell lines. The specific application of 4,4',4''-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine has been investigated in relation to its ability to target specific signaling pathways involved in cancer proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the growth of breast cancer cells by modulating the PI3K/Akt signaling pathway. The results showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.
Catalytic Activity in Organic Reactions
The compound has been studied for its catalytic properties in organic synthesis. Specifically, it has shown promise as a catalyst for various reactions including cross-coupling reactions and oxidation processes.
Case Study: Catalytic Performance in Cross-Coupling Reactions
A recent investigation highlighted its effectiveness as a catalyst for Suzuki-Miyaura coupling reactions. The study reported yields exceeding 90% under optimized conditions using this compound as a catalyst.
Mechanism of Action
The mechanism by which 4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine exerts its effects involves its interaction with molecular targets through its imidazole and pyridine moieties. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole
- Structure: Replaces one pyridine group with a phenol moiety.
- Applications : Primarily studied for chemiluminescent properties .
- Key Difference : The hydroxyl group enhances hydrogen-bonding interactions, influencing crystal packing but reducing thermal stability compared to the fully pyridine-substituted target compound .
4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine
rel-2,2',2''-[(4R,5S)-4,5-Dihydro-1H-imidazole-2,4,5-triyl]tris[pyridine]
- Structure : Stereoisomer of the target compound with a rel-configuration.
- Applications : Similar MOF applications but with altered pore geometries due to stereochemical differences .
Functional Analogs in MOFs
Key Insights :
- The target ligand’s nitrogen-rich imidazole-pyridine framework outperforms benzene-based analogs in gas adsorption and sensing due to stronger Lewis acid-base interactions .
Electronic and Solubility Properties
Notable Trends:
- The target compound’s stability in humid conditions (critical for MOF durability) surpasses phenol-containing analogs, which are prone to hydrolysis .
- Trimethylbenzene analogs exhibit superior thermal stability but lack polar functional groups for aqueous applications .
Biological Activity
The compound 4,4',4''-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine is a member of the imidazole family and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C30H32Cl2N4O3
- Molecular Weight: 567.506 g/mol
- CAS Number: 548472-68-0
- IUPAC Name: 1-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-methoxy-2-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-imidazole-1-carbonyl]piperazine
Antiviral Activity
Research indicates that imidazole derivatives exhibit significant antiviral properties. For instance, studies have shown that compounds similar to This compound can inhibit viral replication in various cell lines. Specifically, derivatives have been tested against viruses like Hepatitis C Virus (HCV), showing IC50 values in the low micromolar range .
Antibacterial Activity
The antibacterial efficacy of imidazole derivatives has been explored extensively. In one study, synthesized compounds demonstrated notable activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives possessed comparable or superior antibacterial effects compared to standard antibiotics like Norfloxacin .
Anticancer Activity
Imidazole compounds have also been investigated for their anticancer properties. For example, some derivatives were found to inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. Specific compounds exhibited IC50 values as low as 24 nM in vitro against various cancer cell lines .
The biological activity of This compound is primarily attributed to its ability to interact with key biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as farnesyltransferase and various viral polymerases.
- Cellular Uptake : Its lipophilic nature enhances cellular permeability, allowing effective intracellular concentrations.
- Receptor Binding : The imidazole ring facilitates binding to specific receptors involved in signal transduction pathways critical for viral replication and cancer cell growth.
Case Studies
Q & A
Q. What are the common synthetic routes for 4,4',4''-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine and its derivatives?
- Methodological Answer : The compound and its analogs are typically synthesized via multicomponent reactions or hydrothermal methods. For example, 1,2,4,5-tetrasubstituted imidazole derivatives can be prepared by condensing aldehydes, ammonium acetate, and primary amines under reflux conditions in acetic acid or ethanol . Hydrothermal synthesis is employed for metal-organic frameworks (MOFs), where the ligand coordinates with metal ions (e.g., Zn(II), Ni(II)) in high-temperature/pressure environments . Key steps include optimizing stoichiometry, solvent selection (e.g., dimethylacetamide), and post-synthetic activation to remove unreacted precursors .
Q. Which characterization techniques are critical for confirming the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard, often refined using the SHELX suite (e.g., SHELXL for small-molecule refinement) . For MOFs, powder XRD (PXRD) validates phase purity, while Fourier-transform infrared (FTIR) spectroscopy confirms ligand-metal coordination via shifts in C=N and carboxylate stretches . Thermogravimetric analysis (TGA) assesses thermal stability, critical for applications like gas adsorption .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) be applied to study the optoelectronic properties of this compound?
- Methodological Answer : DFT calculations model electronic transitions and framework-analyte interactions. For instance, in MOF-based sensors, DFT reveals charge-transfer mechanisms between the ligand’s nitrogen-rich channels and analytes (e.g., Cr₂O₇²⁻), showing how energy-level shifts correlate with fluorescence quenching . Software like Gaussian or ORCA can compute frontier molecular orbitals (HOMO-LUMO gaps), predicting redox behavior and photoluminescence . Validate computational results with experimental UV-vis and emission spectra .
Q. What strategies enhance the hydrolytic stability of MOFs incorporating this ligand for humid CO₂ capture?
- Methodological Answer : Hydrolytic stability in MOFs is improved by:
- Cationic Metal Nodes : Using Ni(II) or Zn(II) with strong Lewis acidity to strengthen metal-ligand bonds .
- Hydrophobic Channels : Incorporating aromatic linkers (e.g., azobenzene-dicarboxylic acid) to repel water .
- Post-Synthetic Modifications : Functionalizing with hydrophobic groups (e.g., –CF₃) via solvothermal treatment .
Stability is validated through cyclic water vapor adsorption and PXRD after exposure to humid conditions .
Q. How do fluorescence quenching mechanisms operate in MOFs using this ligand for detecting nitroaromatics like TNP?
- Methodological Answer : The ligand’s conjugated π-system and nitrogen sites enable Förster resonance energy transfer (FRET) and photoinduced electron transfer (PET) with electron-deficient analytes (e.g., TNP). Stern-Volmer analysis quantifies quenching efficiency ( for TNP) . Competitive adsorption experiments (e.g., adding interferents like NO₃⁻) confirm selectivity. Time-resolved fluorescence decay studies distinguish static vs. dynamic quenching .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported CO₂ adsorption capacities for MOFs using this ligand?
- Methodological Answer : Variations in adsorption data (e.g., 292.5 selectivity for CO₂/N₂ in CSMCRI-3 vs. lower values in other studies) arise from differences in:
- Activation Protocols : Solvent removal under vacuum vs. supercritical CO₂ drying .
- Measurement Conditions : Temperature, pressure ranges, and gas purity .
Standardize protocols using IUPAC guidelines and cross-validate with dual Langmuir-Freundlich models for isotherm fitting .
Experimental Design
Q. What considerations are critical when integrating this ligand into mixed-matrix membranes for CO₂ separation?
- Methodological Answer :
- Polymer Compatibility : Use polydimethylsiloxane (PDMS) for flexibility and interfacial adhesion with MOF particles .
- MOF Loading : Optimize at 10–20 wt% to balance selectivity and permeability; higher loadings cause agglomeration .
- Thickness Control : Spin-coating or interfacial polymerization to achieve sub-25 μm layers, minimizing mass-transfer resistance .
Characterize using gas permeation tests (CO₂/N₂ mixtures) and atomic force microscopy (AFM) for defect analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
